N-(2-butylphenyl)-2-(2,3-dimethylphenoxy)acetamide
Description
N-(2-butylphenyl)-2-(2,3-dimethylphenoxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butyl-substituted phenyl group and a dimethylphenoxy group attached to an acetamide moiety
Properties
IUPAC Name |
N-(2-butylphenyl)-2-(2,3-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-4-5-10-17-11-6-7-12-18(17)21-20(22)14-23-19-13-8-9-15(2)16(19)3/h6-9,11-13H,4-5,10,14H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLSCXKURQZANS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=C1NC(=O)COC2=CC=CC(=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butylphenyl)-2-(2,3-dimethylphenoxy)acetamide typically involves the following steps:
Preparation of 2-butylphenylamine: This can be achieved through the reduction of 2-butylphenyl nitro compound using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Preparation of 2,3-dimethylphenoxyacetic acid: This involves the reaction of 2,3-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of the amide bond: The final step involves the coupling of 2-butylphenylamine with 2,3-dimethylphenoxyacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-butylphenyl)-2-(2,3-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
N-(2-butylphenyl)-2-(2,3-dimethylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.
Materials Science: The compound can be used in the synthesis of polymers or as a precursor for advanced materials.
Biological Studies: It can be used to study the interaction of amides with enzymes or receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-butylphenyl)-2-(2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological macromolecules, while the phenyl rings can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-butylphenyl)-2-(2,3-dimethylphenoxy)acetamide: Unique due to the presence of both butyl and dimethylphenoxy groups.
N-(2-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide: Similar structure but with a different substitution pattern on the phenoxy ring.
N-(2-butylphenyl)-2-(2,3-dimethoxyphenoxy)acetamide: Similar structure but with methoxy groups instead of methyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both butyl and dimethylphenoxy groups provides a distinct set of interactions with molecular targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
